2,4-dimethyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIMETHYL-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIMETHYL-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyridazine derivative. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-DIMETHYL-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2,4-DIMETHYL-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2,4-DIMETHYL-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and other pyridazine-based molecules share structural similarities and exhibit diverse biological activities
Sulfonamides: Other sulfonamide compounds, such as sulfanilamide, are known for their antimicrobial properties.
Uniqueness
2,4-DIMETHYL-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H21N3O3S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2,4-dimethyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H21N3O3S/c1-15-8-10-19(16(2)14-15)27(24,25)21-12-13-26-20-11-9-18(22-23-20)17-6-4-3-5-7-17/h3-11,14,21H,12-13H2,1-2H3 |
InChI Key |
SIIFRXSEAGWQEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.